molecular formula C25H16N4O5S2 B2726721 N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE CAS No. 349441-00-5

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B2726721
CAS No.: 349441-00-5
M. Wt: 516.55
InChI Key: IOHNQQZDWFUBLO-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 5-position with a 4-nitrobenzenesulfonyl group and at the 2-position with a 2-phenylquinoline-4-carboxamide moiety. Its synthesis likely involves sulfonylation of a thiazole intermediate followed by carboxamide coupling, as inferred from analogous methods in and .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O5S2/c30-24(20-14-22(16-6-2-1-3-7-16)27-21-9-5-4-8-19(20)21)28-25-26-15-23(35-25)36(33,34)18-12-10-17(11-13-18)29(31)32/h1-15H,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHNQQZDWFUBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrophenyl Sulfonyl Group: The thiazole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrophenyl sulfonyl group.

    Coupling with Quinoline Derivative: The final step involves coupling the thiazole derivative with a quinoline-4-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrophenyl sulfonyl group and thiazole ring are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties and bioactivity:

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Differences Key Properties/Bioactivity References
N-[5-(4-Nitrobenzenesulfonyl)-1,3-Thiazol-2-Yl]-4-Phenoxybenzamide Replaces quinoline with phenoxybenzamide Higher hydrophilicity due to phenoxy group; potential for π-π stacking with aromatic targets .
N-[5-(2-Furanyl)-1,3,4-Oxadiazol-2-Yl]-2-Phenylquinoline-4-Carboxamide (STX-0119) Oxadiazole core instead of thiazole; furan substituent Enhanced hydrophobicity for improved cell permeability; evaluated in cancer models .
N-(5-Nitro-2-Thiazolyl)-2-Phenylquinoline-4-Carboxamide Lacks benzenesulfonyl group; nitro directly on thiazole Reduced molecular weight (vs. target compound); possible trade-off in binding specificity .
2-Amino-N-(4-Methyl-1,3-Thiazol-2-Yl)-5-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]Benzamide Sulfanyl-triazole substituent; aminobenzamide linkage Moderate similarity score (0.500); triazole may enhance metal-binding or hydrogen bonding .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-Yl]-2-Morpholinoacetamide Chlorophenyl and morpholinoacetamide substituents Improved solubility due to morpholine; chloro group may influence steric interactions .

Key Observations

Thiazole derivatives with sulfonamide or sulfanyl groups (e.g., compounds from and ) exhibit distinct electronic profiles due to sulfur-containing substituents .

Substituent Effects: The 4-nitrobenzenesulfonyl group in the target compound enhances electron-withdrawing capacity compared to simpler nitro-thiazoles (e.g., N-(5-nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide), which may improve binding to enzymes like kinases or viral proteases . Quinoline vs. Benzamide/Phenoxy: The quinoline system in the target compound increases hydrophobicity, favoring membrane penetration, while phenoxybenzamide derivatives () prioritize solubility .

Morpholinoacetamide derivatives () highlight the role of solubilizing groups in pharmacokinetics, a consideration absent in the nitrobenzenesulfonyl-quinoline structure .

Research Findings and Data

Physicochemical Properties

  • Thermal Stability : Nitro groups may reduce thermal stability compared to halogenated analogs (e.g., 2-chlorophenyl derivatives in ) due to explosive decomposition risks .

Spectral Data

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, consistent with sulfonylated thiazoles in .
  • NMR: Quinoline protons (δ 7.5–8.5 ppm) and nitrobenzenesulfonyl aromatic signals (δ 8.0–8.3 ppm) distinguish the target compound from benzamide analogs .

Biological Activity

N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Nitrobenzenesulfonyl group : An electrophilic moiety that enhances reactivity.
  • Phenylquinoline core : A fused bicyclic structure that contributes to biological activity.

The molecular formula is C18H14N4O4SC_{18}H_{14}N_{4}O_{4}S, with a molecular weight of 382.39 g/mol.

Interaction with Biological Targets

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The nitrobenzenesulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to:

  • Inhibition of enzyme activity : By modifying active sites on enzymes.
  • Modulation of receptor function : Affecting signaling pathways within cells.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In one study, derivatives of quinoline were evaluated for their ability to inhibit viral replication. The results indicated that certain analogues exhibited significant antiviral activity with low cytotoxicity:

CompoundEC50 (μM)CC50 (μM)Selectivity Index
1a6>10016.67
6g0.42>3071.43
7k1.41>3021.13

These findings suggest a promising therapeutic potential for the compound in treating viral infections, particularly those caused by coronaviruses .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. The presence of the thiazole ring has been associated with enhanced antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Study on SARS-CoV-2 Inhibition

A notable study published in Nature evaluated a series of quinoline derivatives for their ability to inhibit SARS-CoV-2 replication. Among these, this compound exhibited significant antiviral activity with an EC50 value of approximately 6 μM and a selectivity index greater than 16 . This study underscores the potential for this compound in developing antiviral therapies against emerging viral pathogens.

Investigation into Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of thiazole-containing compounds against various pathogens. The results indicated that compounds similar to this compound showed promising results against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .

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